molecular formula C14H18N4O2 B2456453 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034292-96-9

3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2456453
CAS No.: 2034292-96-9
M. Wt: 274.324
InChI Key: ATFVTMYOYXIGER-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with the 1,2,4-oxadiazole ring are often explored for their antimicrobial, antifungal, and anticancer properties. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents. They may be studied for their efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds with the 1,2,4-oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-Cyclohexyl-5-(2-chloro-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its steric and electronic characteristics. This can affect its reactivity, biological activity, and overall stability.

Properties

IUPAC Name

3-cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-11(8-15-14(16-9)19-2)13-17-12(18-20-13)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFVTMYOYXIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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